The synthesis of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) typically involves the following steps:
Industrial methods may utilize catalysts to improve efficiency and selectivity during the synthesis process.
The molecular structure of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) can be described as follows:
InChI=1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11)
.3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) is involved in various chemical reactions:
The mechanism of action for 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) involves its interaction with specific biological targets:
Detailed studies are necessary to elucidate the exact molecular targets and pathways involved.
The physical and chemical properties of 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) include:
3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl-(9CI) has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2